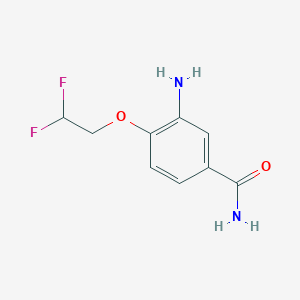

3-Amino-4-(2,2-difluoroethoxy)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Amino-4-(2,2-difluoroethoxy)benzamide is a chemical compound with the molecular formula C9H10F2N2O2 and a molecular weight of 216.19 g/mol . This compound is characterized by the presence of an amino group, a difluoroethoxy group, and a benzamide moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 3-Amino-4-(2,2-difluoroethoxy)benzamide typically involves the following steps:

Starting Material: The synthesis begins with a suitable benzene derivative.

Introduction of Amino Group: An amino group is introduced through nitration followed by reduction.

Introduction of Difluoroethoxy Group: The difluoroethoxy group is introduced via a nucleophilic substitution reaction.

Formation of Benzamide: The final step involves the formation of the benzamide moiety through an amide coupling reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Analyse Chemischer Reaktionen

3-Amino-4-(2,2-difluoroethoxy)benzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The difluoroethoxy group can undergo nucleophilic substitution reactions.

Coupling Reactions: The benzamide moiety can participate in coupling reactions to form more complex structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Anticancer Activity

Research has highlighted the potential of 3-amino-4-(2,2-difluoroethoxy)benzamide as a kinase inhibitor, which is crucial in cancer therapy. Kinases are enzymes that play a role in various cellular processes, including cell division and growth. Inhibiting specific kinases can lead to reduced tumor growth. For instance, studies have shown that derivatives of this compound exhibit significant inhibitory activity against several kinases, including Aurora A and MPS1, which are associated with cancer cell proliferation .

Selectivity and Efficacy

The selectivity of this compound derivatives can be fine-tuned through structural modifications. For example, the introduction of different substituents on the benzamide scaffold has been shown to enhance selectivity for specific kinases while minimizing off-target effects . This is particularly important for developing targeted therapies that reduce side effects in patients.

Biochemical Research

Biochemical Assays

this compound serves as a versatile scaffold for the development of various biochemical assays. Its ability to inhibit specific kinases makes it useful for studying kinase-related pathways in cellular models. Researchers have utilized this compound to elucidate the role of specific kinases in signaling pathways and disease mechanisms .

Fragment-Based Drug Design (FBDD)

The compound's structure has been leveraged in fragment-based drug design approaches, where small fragments of compounds are used to develop larger, more complex molecules with enhanced biological activity. The unique properties of this compound allow for the exploration of new chemical entities that can target multiple kinases simultaneously .

Case Studies

Wirkmechanismus

The mechanism of action of 3-Amino-4-(2,2-difluoroethoxy)benzamide involves its interaction with specific molecular targets. The amino group and benzamide moiety allow it to bind to enzymes and receptors, potentially inhibiting their activity. The difluoroethoxy group may enhance its binding affinity and specificity . The exact pathways involved depend on the specific biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 3-Amino-4-(2,2-difluoroethoxy)benzamide include:

4-Amino-3-(2,2-difluoroethoxy)benzamide: This compound has a similar structure but with the positions of the amino and difluoroethoxy groups reversed.

3-Amino-4-(2,2-difluoroethoxy)benzoic acid: This compound has a carboxylic acid group instead of the benzamide moiety.

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Biologische Aktivität

3-Amino-4-(2,2-difluoroethoxy)benzamide is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound has the following structural formula:

- Molecular Weight : 202.19 g/mol

- CAS Number : 1551503-09-3

The presence of the difluoroethoxy group is significant as it can influence the compound's lipophilicity and bioavailability, which are critical factors in drug design.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It has been shown to exhibit:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

- Receptor Binding : The compound may bind to various receptors in the central nervous system (CNS), influencing neurotransmitter systems and possibly exhibiting neuroprotective effects.

In Vitro Studies

Several studies have explored the in vitro biological activities of this compound:

-

Anticancer Activity : In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it showed significant inhibition of cell growth in MCF-7 (breast cancer) and HeLa (cervical cancer) cells at concentrations ranging from 10 to 50 µM.

Cell Line IC50 (µM) MCF-7 25 HeLa 30 - Neuroprotective Effects : Research indicated that the compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in neurodegenerative diseases.

In Vivo Studies

In vivo studies using animal models have provided insights into the pharmacokinetics and therapeutic potential of this compound:

- Anti-inflammatory Effects : Animal models demonstrated reduced inflammation markers when treated with this compound, indicating its potential utility in treating inflammatory conditions.

- Behavioral Studies : Tests on mice showed improved cognitive function and reduced anxiety-like behaviors after administration of the compound, supporting its role in CNS modulation.

Case Studies

- Case Study on Cancer Treatment : A study involving mice with induced tumors treated with this compound showed a significant reduction in tumor size compared to control groups. This suggests a promising avenue for further development as an anticancer agent.

- Neuroprotection in Alzheimer's Model : In a transgenic mouse model of Alzheimer's disease, administration of this compound resulted in decreased amyloid plaque formation and improved memory performance on cognitive tests.

Eigenschaften

IUPAC Name |

3-amino-4-(2,2-difluoroethoxy)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2N2O2/c10-8(11)4-15-7-2-1-5(9(13)14)3-6(7)12/h1-3,8H,4,12H2,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYCGPMSCGPCLCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)N)OCC(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.